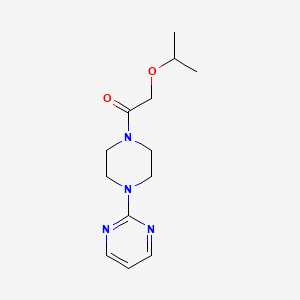
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric effects. However, MDMA has also shown potential in scientific research for its ability to increase empathy, reduce anxiety, and treat post-traumatic stress disorder (PTSD).
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and social behavior. The increased release of these neurotransmitters leads to the euphoric effects of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide can lead to neurotoxicity and damage to serotonin-producing neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide has advantages and limitations for use in lab experiments. Its ability to increase empathy and social bonding makes it useful for studying social behavior and disorders. However, its potential for neurotoxicity and damage to serotonin-producing neurons limits its use in long-term studies.
Orientations Futures
For N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide research include investigating its potential as a treatment for autism and other social disorders, as well as its potential for use in treating other psychiatric disorders such as anxiety and depression. Research is also needed to better understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide use and to develop safer and more effective N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide-assisted psychotherapy protocols.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to form isosafrole, which is then oxidized to MDP2P. MDP2P is then reacted with methylamine to form N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide has been used in scientific research to investigate its potential therapeutic effects. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide-assisted psychotherapy can be effective in treating PTSD, anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide has also been shown to increase empathy and social bonding, making it a potential treatment for autism and other social disorders.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c25-21(16-4-2-1-3-5-16)22(26)17-7-9-18(10-8-17)23(27)24-13-15-6-11-19-20(12-15)29-14-28-19/h1-12H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZRSISEIQYWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B7533961.png)

![N-[4-fluoro-2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7533971.png)

![N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide](/img/structure/B7533980.png)
![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7534000.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)

![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)


![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)
![3-Imidazol-1-yl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B7534051.png)